3-(((4-Methylphenyl)sulfonyl)anilino)propanoic acid
Overview
Description
“3-(((4-Methylphenyl)sulfonyl)anilino)propanoic acid” is a chemical compound with the linear formula C17H19NO5S . It is a unique chemical provided to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The InChI code for “3-(((4-Methylphenyl)sulfonyl)anilino)propanoic acid” is 1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-11-16(18)19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
The molecular weight of “3-(((4-Methylphenyl)sulfonyl)anilino)propanoic acid” is 319.38 . The compound is stored at room temperature and is available in powder form .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research where it may serve as a reagent or building block in the synthesis of more complex molecules. Its structural properties allow for potential interactions with proteins, which can be exploited to study protein function, interactions, and localization within cells .
Drug Discovery
In the field of drug discovery , the compound’s ability to interact with various biological targets can be harnessed. It could act as a lead compound for the development of new therapeutic agents, particularly due to its sulfonamide group, which is a common feature in many drugs .
Material Science
The material science application of this compound could involve the development of new polymers or coatings . Its molecular structure suggests that it could be incorporated into polymers to enhance their properties such as durability, heat resistance, or biocompatibility .
Chemical Synthesis
As a chemical synthesis tool, this compound can be used to create a variety of sulfonamide derivatives . These derivatives are valuable in synthesizing compounds with potential applications in dyes, catalysts, or as intermediates in the synthesis of more complex organic molecules .
Analytical Chemistry
In analytical chemistry , the compound could be used as a standard or reference material in chromatographic methods or mass spectrometry to identify or quantify other substances due to its unique molecular signature .
Biochemistry Studies
In biochemistry studies , the compound’s interaction with enzymes or receptors can be studied. This could provide insights into enzyme mechanisms or the development of enzyme inhibitors that could be used to treat various diseases .
Environmental Science
The compound might be used in environmental science to study the degradation of sulfonamide compounds in the environment or their effects on ecosystems. It could serve as a model compound to understand the environmental fate of similar organic pollutants .
Nanotechnology
Lastly, in nanotechnology , the compound could be used to functionalize the surface of nanoparticles to improve their interaction with biological systems, which is crucial for applications like targeted drug delivery or diagnostic imaging .
properties
IUPAC Name |
3-(N-(4-methylphenyl)sulfonylanilino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-11-16(18)19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAMMNMSZORLLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10983719 | |
Record name | N-(4-Methylbenzene-1-sulfonyl)-N-phenyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-Methylphenyl)sulfonyl)anilino)propanoic acid | |
CAS RN |
65148-06-3 | |
Record name | 3-(((4-Methylphenyl)sulfonyl)anilino)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065148063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 65148-06-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methylbenzene-1-sulfonyl)-N-phenyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10983719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-(4-Methylphenyl)sulfonylanilino)propanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE3F3JWV7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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